(4-Benzylpiperidin-1-yl)(2,6-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE typically involves the reaction of 2,6-dichlorobenzoyl chloride with 4-benzylpiperidine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified by recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE involves its interaction with specific molecular targets in the body. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE include other piperidine derivatives such as donepezil, which is used in the treatment of Alzheimer’s disease. Compared to these compounds, 4-BENZYL-1-(2,6-DICHLOROBENZOYL)PIPERIDINE may offer unique properties such as different biological activities or improved stability .
Properties
Molecular Formula |
C19H19Cl2NO |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H19Cl2NO/c20-16-7-4-8-17(21)18(16)19(23)22-11-9-15(10-12-22)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2 |
InChI Key |
CYGYBSYNHSESQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.